![molecular formula C6H6N4 B12965907 Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
Pyrazolo[1,5-a]pyrazin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrazin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrazin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve refluxing in solvents such as acetic acid or methanol, with catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory-scale preparations, with optimizations for scalability, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[1,5-a]pyrazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazin-7-amines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrazin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrazin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness: Pyrazolo[1,5-a]pyrazin-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C6H6N4 |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]pyrazin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-6-4-8-3-5-1-2-9-10(5)6/h1-4H,7H2 |
Clave InChI |
VASRXSRZCDEHKK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC=C(N2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


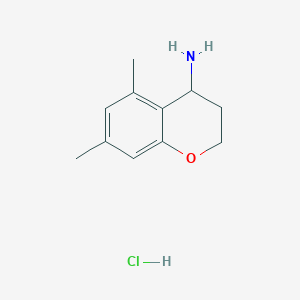
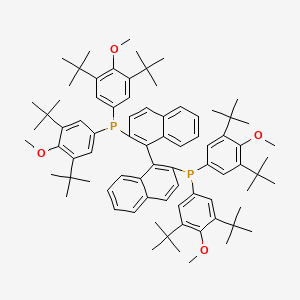
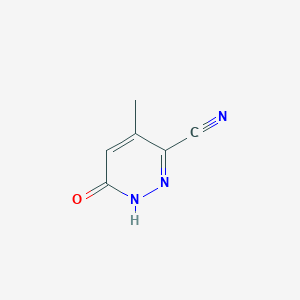

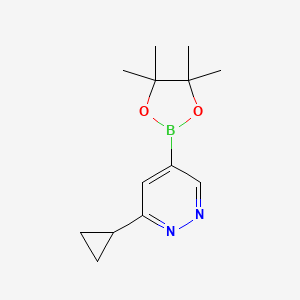
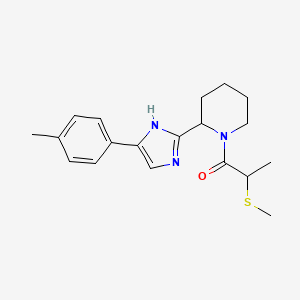

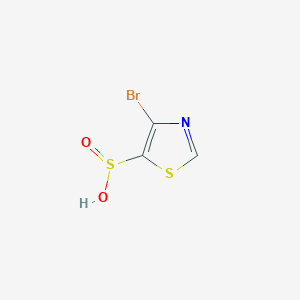




![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
